molecular formula C15H14N2O4 B7586892 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid

5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid

Cat. No.: B7586892
M. Wt: 286.28 g/mol
InChI Key: CQPQIAJNFYANSP-UHFFFAOYSA-N
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Description

5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an aminomethyl group attached to a benzoyl moiety, which is further linked to a hydroxybenzoic acid structure. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(aminomethyl)benzoic acid with 2-hydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethylbenzoyl moiety but lacks the hydroxybenzoic acid structure.

    2-Hydroxybenzoic acid: Contains the hydroxybenzoic acid structure but lacks the aminomethylbenzoyl moiety.

    4-(Methylamino)benzoic acid: Similar structure with a methylamino group instead of an aminomethyl group.

Uniqueness

5-[[4-(Aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid is unique due to its combined structural features, which allow it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[[4-(aminomethyl)benzoyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c16-8-9-1-3-10(4-2-9)14(19)17-11-5-6-13(18)12(7-11)15(20)21/h1-7,18H,8,16H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPQIAJNFYANSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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